molecular formula C15H24O B14600211 1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one CAS No. 59742-23-3

1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one

Cat. No.: B14600211
CAS No.: 59742-23-3
M. Wt: 220.35 g/mol
InChI Key: ZUZDDMRWKXVACL-UHFFFAOYSA-N
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Description

1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is a complex organic compound with the molecular formula C20H32O. It is also known by the name m-Camphorene . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with methyl and pentenyl groups. It is primarily used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

The synthesis of 1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one involves several steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from simpler precursors. One common method involves the cyclization of a suitable diene precursor followed by functional group modifications to introduce the ethanone moiety.

    Reaction Conditions: The reactions typically require controlled temperatures, specific catalysts, and inert atmospheres to prevent unwanted side reactions.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group into an alcohol.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the cyclohexene ring and the pentenyl side chain.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various catalysts (e.g., palladium on carbon for hydrogenation).

    Major Products: The major products depend on the type of reaction.

Scientific Research Applications

1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one involves its interaction with various molecular targets:

Properties

CAS No.

59742-23-3

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

1-[1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C15H24O/c1-12(2)7-5-8-14-9-6-10-15(4,11-14)13(3)16/h7,9H,5-6,8,10-11H2,1-4H3

InChI Key

ZUZDDMRWKXVACL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CCCC(C1)(C)C(=O)C)C

Origin of Product

United States

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